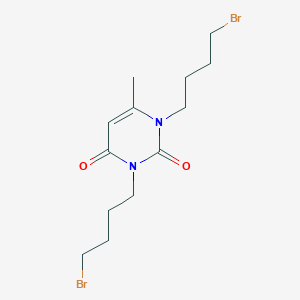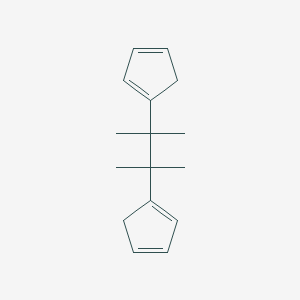
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of bromobutyl groups attached to the pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from readily available starting materials such as urea and β-ketoesters.
Alkylation: The brominated intermediate is then subjected to alkylation with 4-bromobutyl bromide under basic conditions, typically using a strong base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromobutyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form cyclic derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Applications De Recherche Scientifique
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The bromobutyl groups can facilitate binding to biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-bis(4-chlorobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 1,3-bis(4-iodobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 1,3-bis(4-fluorobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms make it more reactive in substitution reactions and provide unique electronic and steric effects.
Propriétés
Numéro CAS |
60316-18-9 |
|---|---|
Formule moléculaire |
C13H20Br2N2O2 |
Poids moléculaire |
396.12 g/mol |
Nom IUPAC |
1,3-bis(4-bromobutyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20Br2N2O2/c1-11-10-12(18)17(9-5-3-7-15)13(19)16(11)8-4-2-6-14/h10H,2-9H2,1H3 |
Clé InChI |
VWLPDCZRYYZYCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=O)N1CCCCBr)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)

![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)



![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)



![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
